molecular formula C7H5ClO2S B1591508 2-Chloro-6-mercaptobenzoic acid CAS No. 20324-51-0

2-Chloro-6-mercaptobenzoic acid

Cat. No. B1591508
CAS RN: 20324-51-0
M. Wt: 188.63 g/mol
InChI Key: AQKPOJRMYFQSLX-UHFFFAOYSA-N
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Description

2-Chloro-6-mercaptobenzoic acid is an organochlorine compound that contains a thiol group, which gives it a strong odor and makes it highly reactive . It is commonly used in organic synthesis and chemical research as a building block for creating other organic compounds .


Synthesis Analysis

The synthesis of 2-Chloro-6-mercaptobenzoic acid involves using 2,6-dichlorobenzonitrile as the raw material. The product is obtained after two steps of reactions: sulfo-reaction and hydrolysis reaction . This method has the advantages of simple synthesis technology, low production cost, high general yield, low pollution, and suitability for industrial mass production .


Molecular Structure Analysis

The molecular formula of 2-Chloro-6-mercaptobenzoic acid is C7H5ClO2S . Its average mass is 188.631 Da and its monoisotopic mass is 187.969879 Da .


Chemical Reactions Analysis

2-Chloro-6-mercaptobenzoic acid is a useful research chemical used in the preparation and synthesis of acetophenone oxime esters of pyrithiobac as potential herbicides . It can also undergo reactions with other chemicals to form new compounds .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-6-mercaptobenzoic acid is 188.63 . It has a density of 1.490 and a predicted boiling point of 323.2±27.0 °C .

Scientific Research Applications

1. Analytical Method Development

2-Chloro-6-mercaptobenzoic acid is an important intermediate for pyrithiobac sodium, a herbicide. Its assay analysis using High-Performance Liquid Chromatography (HPLC) with methanol, water, and phosphoric acid as mobile phase demonstrates accuracy and precision, making it a reliable method for industrial quality control (Yan-pin, 2013).

2. Surface Chemistry and Spectroscopy

The acid-base chemistry of 2-mercaptobenzoic acid immobilized on a silver surface has been explored using surface-enhanced Raman spectroscopy. This study highlights how the applied potential influences the proton dissociation equilibrium, enhancing understanding of interfacial pH and electron density changes upon binding (Ma & Harris, 2011).

3. Coordination Chemistry

2-Mercaptobenzoic acid, as a hybrid hard-soft donor ligand, coordinates with various metal centers, exhibiting diverse coordination modes. This feature is valuable in materials chemistry and understanding complex metal-ligand interactions (Wehr-Candler & Henderson, 2016).

4. Synthesis Applications

It's involved in the synthesis of various compounds, such as 1,5- and 1,7-dichloro-9H-thioxanthen-9-ones, indicating its versatility as a precursor in organic synthesis (Okabayashi, Murakami & Sekiya, 1989).

5. Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

2-Mercaptobenzothiazole, an analog of 2-mercaptobenzoic acid, serves as a matrix for MALDI-MS, useful in protein analysis and offering higher tolerance to sample contaminants (Xu, Huang, Watson & Gagecor, 1997).

6. Metal Analysis

4-Mercaptobenzoic acid, a derivative, is used as a MALDI matrix for sensitive metal analysis, highlighting its utility in environmental monitoring and material science (Sun, Zhang, Huang, Wang, Chen, Cai & Lin, 2021).

Mechanism of Action

While the specific mechanism of action for 2-Chloro-6-mercaptobenzoic acid is not mentioned in the search results, it is known to be a key intermediate of a new generation wide spectrum herbicide pyrithiobac-sodium .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 2-Chloro-6-mercaptobenzoic acid . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Future Directions

2-Chloro-6-mercaptobenzoic acid is a key intermediate of a new generation wide spectrum herbicide pyrithiobac-sodium . Given its importance in this context, future research may focus on optimizing its synthesis process and exploring its potential applications in other areas of organic synthesis.

properties

IUPAC Name

2-chloro-6-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKPOJRMYFQSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560274
Record name 2-Chloro-6-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20324-51-0
Record name 2-Chloro-6-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2.0 grams (0.007 mole) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol was added 30 ml of aqueous 10% sodium hydroxide. The reaction mixture was warmed to reflux where it stirred for about 18 hours. After this time the reaction mixture was cooled to ambient temperature and was acidified with concentrated hydrochloric acid. The mixture was extracted with ethyl acetate, and the extract was dried with magnesium sulfate. The mixture was filtered, and the filtrate was concentrated under reduced pressure to yield 1.4 grams of 6-chloro-2-mercaptobenzoic acid. The nmr spectrum was consistent with the proposed structure.
Name
6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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